Tmpmgcl

Overview

Description

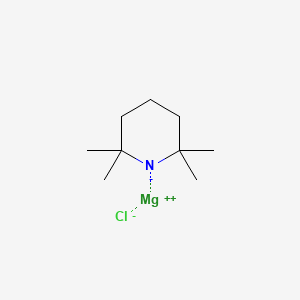

Tmpmgcl, also known as 2,2,6,6-tetramethylpiperidinylmagnesium chloride, is a compound with the molecular formula C9H18ClMgN . It is used as a base in various chemical reactions .

Synthesis Analysis

Tmpmgcl can be synthesized by reacting iPrMgCl·LiCl with 2,2,6,6-tetramethylpiperidine . The reaction is stirred until gas evolution ceases, which typically takes between 24 to 48 hours .

Chemical Reactions Analysis

Tmpmgcl is a highly reactive organometallic reagent used in synthesis . It is an excellent base for converting a wide range of (hetero)aromatic substrates into highly functionalized compounds with a broad application in organic synthesis . It has been used in the magnesiation of functionalized arenes and heteroarenes to prepare the corresponding Grignard reagents .

Physical And Chemical Properties Analysis

Tmpmgcl has a molecular weight of 200.00 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 0 rotatable bond count .

Scientific Research Applications

Magnesiation of Functionalized Arenes and Heteroarenes

Tmpmgcl is a non-nucleophilic Knochel-Hauser base that is primarily used for the magnesiation of functionalized arenes and heteroarenes . This process involves the replacement of a hydrogen atom in an arene or heteroarene with a magnesium atom, forming a Grignard reagent .

Regioselective C–H Activation of Substituted Pyridines and Azines

Tmpmgcl has been used in the regioselective C–H activation of substituted pyridines and other azines . This process involves the selective activation of a specific carbon-hydrogen bond in a molecule, which is a key step in many organic synthesis reactions .

Synthesis of Highly Reactive Magnesium and Zinc Bases

Tmpmgcl can be used to synthesize highly reactive magnesium and zinc bases . These bases are highly soluble in tetrahydrofuran (THF) and are kinetically very active, making them useful for the magnesiation and zincation of various functionalized pyridines or sensitive azines .

Preparation of TMPMgCl·LiCl

Tmpmgcl can be prepared by mixing 2,2,6,6-tetramethylpiperidine with i-PrMgCl·LiCl in THF . This preparation process is commonly used in organic synthesis procedures .

Metalation Applications of TMP-powered Fe and Co(II) bis(amides)

Tmpmgcl has found widespread applications in arene deprotonative metalation . However, transition metal amides lack sufficient basicity to activate these substrates . Tmpmgcl can promote direct M-H exchange processes regioselectively using one or two of their basic amide arms .

Use in Pharmaceutical and Agrochemical Synthesis

The regioselective functionalization of azines, especially pyridines, is an important synthetic challenge because of the importance of these N-heterocycles as pharmaceuticals and agrochemicals . Tmpmgcl has been used to achieve regioselective lithiations, broadening the scope of metalations for the functionalizations of pyridines and other azines .

Mechanism of Action

Target of Action

TMPMgCl·LiCl, also known as Knochel-Hauser base, is a non-nucleophilic base . Its primary targets are functionalized arenes and heteroarenes . These are aromatic compounds that contain a functional group or a heteroatom. The role of TMPMgCl·LiCl is to deprotonate these aromatic compounds, forming Grignard reagents .

Mode of Action

The interaction of TMPMgCl·LiCl with its targets involves a process called magnesiation . This is a type of metal-halogen exchange reaction where a hydrogen atom in the aromatic compound is replaced by a magnesium atom . The resulting Grignard reagents are less nucleophilic, which means they are less likely to participate in side reactions .

Biochemical Pathways

The main biochemical pathway affected by TMPMgCl·LiCl is the formation of Grignard reagents from aromatic compounds . These Grignard reagents can then participate in various nucleophilic reactions . The exact downstream effects depend on the specific reactions that the Grignard reagents undergo.

Pharmacokinetics

It’s worth noting that its effectiveness can be influenced by concentration, temperature, and the presence of other substances .

Result of Action

The result of TMPMgCl·LiCl’s action is the formation of Grignard reagents from aromatic compounds . These Grignard reagents can then be used to carry out various chemical reactions .

Action Environment

The action of TMPMgCl·LiCl can be influenced by several environmental factors. Additionally, it has been found to be a very practical reagent due to its high functional group selectivity .

properties

IUPAC Name |

magnesium;2,2,6,6-tetramethylpiperidin-1-ide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N.ClH.Mg/c1-8(2)6-5-7-9(3,4)10-8;;/h5-7H2,1-4H3;1H;/q-1;;+2/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULKSWZAXQDJMJT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC([N-]1)(C)C)C.[Mg+2].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18ClMgN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601228366 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tmpmgcl | |

CAS RN |

215863-85-7 | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=215863-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chloro(2,2,6,6-tetramethyl-1-piperidinyl)magnesium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601228366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,6,6-Tetramethylpiperidinylmagnesium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.419 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is TMPMgCl⋅LiCl and why is it important in organic synthesis?

A1: TMPMgCl⋅LiCl (2,2,6,6-tetramethylpiperidinyl magnesium chloride lithium chloride) is a mixed magnesium-lithium amide base commonly referred to as a Turbo-Hauser base. It is a powerful reagent used extensively for the regioselective functionalization of aromatic and heteroaromatic compounds. [1-29]

Q2: What makes TMPMgCl⋅LiCl such a strong base?

A2: The high basicity of TMPMgCl⋅LiCl arises from the electron-donating nature of the 2,2,6,6-tetramethylpiperidinyl (TMP) group and the presence of both magnesium and lithium cations. These features increase the electron density on the nitrogen atom, making it a strong base. [1-29]

Q3: What is the solution structure of TMPMgCl⋅LiCl?

A3: In THF solution, Diffusion-Ordered Spectroscopy Nuclear Magnetic Resonance (DOSY NMR) studies reveal that TMPMgCl⋅LiCl exists as a mononuclear species, suggesting a structure with one TMP group, one magnesium, one chlorine, and one lithium atom per molecule. [] This finding challenges previous assumptions of higher aggregation states.

Q4: What types of reactions can TMPMgCl⋅LiCl be used for?

A4: TMPMgCl⋅LiCl is primarily used for regioselective deprotonation (metalation) reactions. It can deprotonate a variety of substrates, including those with sensitive functional groups, to generate reactive organometallic intermediates. These intermediates can then react with various electrophiles, leading to the formation of carbon-carbon or carbon-heteroatom bonds. [1-29]

Q5: Which functional groups are compatible with TMPMgCl⋅LiCl?

A5: One of the advantages of TMPMgCl⋅LiCl is its compatibility with a wide range of functional groups, including esters, nitriles, ketones, amides, halogens (F, Cl, Br, I), ethers, and thioethers. This broad tolerance allows for the synthesis of complex molecules with diverse functionalization patterns. [, , , , , , , ]

Q6: Can you give specific examples of how TMPMgCl⋅LiCl has been used to synthesize complex molecules?

A6: Certainly! TMPMgCl⋅LiCl has played a key role in the synthesis of various natural products and pharmaceuticals, including:

- Coelenterazine: A bioluminescent natural product found in jellyfish, synthesized in nine steps using TMPMgCl⋅LiCl for regioselective functionalization of chloropyrazine derivatives. []

- Atorvastatin (Lipitor) analogue: A thiophene analogue of this cholesterol-lowering drug was synthesized using TMPMgCl⋅LiCl to achieve full functionalization of a thiophene ring. []

- Tebufenpyrad: This acaricide was synthesized using TMPMgCl⋅LiCl in a sequence of regioselective metalations, showcasing the reagent's utility in building complex pyrazole structures. []

- Etoricoxib, talnetant, and a P-selectin inhibitor: These pharmaceutically relevant molecules were prepared using TMPMgCl⋅LiCl and highlight its application in the directed metalation of heterocycles bearing phosphorodiamidate directing groups. []

Q7: Can TMPMgCl⋅LiCl be used in a continuous flow setting?

A7: Yes, TMPMgCl⋅LiCl has proven to be highly effective in continuous flow settings, offering several advantages over traditional batch reactions:

- Improved reaction conditions: Flow conditions often allow for milder reaction temperatures and shorter reaction times compared to batch setups. []

- Scalability: Flow reactions are readily scalable without extensive re-optimization, making them ideal for larger-scale synthesis. []

- Enhanced safety: The controlled environment of a flow reactor improves safety when handling reactive intermediates and reagents. []

- Access to new reactivity: Flow conditions have enabled magnesiations that were previously unsuccessful in batch, including reactions with sensitive acrylic derivatives. []

Q8: How does the regioselectivity of TMPMgCl⋅LiCl compare to other metalation reagents?

A8: TMPMgCl⋅LiCl often displays different regioselectivities compared to other metalation reagents like TMPZnCl⋅LiCl. This difference arises from the distinct coordination properties and reactivity profiles of magnesium and zinc. [, ] The presence of Lewis acids can further modulate the regioselectivity of reactions involving TMPMgCl⋅LiCl, offering additional control over the reaction outcome. [, ]

Q9: What are the limitations of using TMPMgCl⋅LiCl?

A9: While TMPMgCl⋅LiCl is a versatile reagent, some limitations should be considered:

- Air and moisture sensitivity: TMPMgCl⋅LiCl is highly reactive towards air and moisture, requiring handling under inert conditions. []

- Solubility issues: The solubility of some organomagnesium reagents, including those generated using TMPMgCl⋅LiCl, can be limited. [] This can pose challenges in certain reactions or during workup procedures.

Q10: What are some future directions for research involving TMPMgCl⋅LiCl?

A10: Ongoing research continues to explore and expand the applications of TMPMgCl⋅LiCl:

- New synthetic methodologies: Developing new synthetic methods leveraging the unique reactivity and selectivity of TMPMgCl⋅LiCl remains a vibrant area of research. [, , , , ]

- Flow chemistry applications: Expanding the use of TMPMgCl⋅LiCl in continuous flow settings holds significant potential for developing scalable and efficient synthetic processes. [, ]

- Computational studies: Computational studies can provide valuable insights into the reactivity and selectivity of TMPMgCl⋅LiCl, guiding the design of new reactions and optimization of existing ones. []

- Development of more sustainable protocols: Exploring greener alternatives for the preparation and use of TMPMgCl⋅LiCl aligns with the increasing emphasis on sustainable chemistry practices. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Imidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B1600823.png)